molecular formula C12H10F3N3O2 B11838105 Methyl 5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate CAS No. 1018142-86-3

Methyl 5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate

Cat. No.: B11838105
CAS No.: 1018142-86-3
M. Wt: 285.22 g/mol
InChI Key: JIMOVXDNENYMBP-UHFFFAOYSA-N
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Description

Methyl 5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Methyl 5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its anticancer, antibacterial, and antifungal properties.

Mechanism of Action

The mechanism of action of Methyl 5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, including the disruption of metabolic pathways and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate is unique due to its trifluoromethyl group, which enhances its biological activity and metabolic stability.

Biological Activity

Methyl 5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological activity, including its synthesis, potential therapeutic applications, and relevant case studies.

Chemical Structure : The compound is characterized by a pyrazolo[1,5-a]pyrimidine core with a cyclopropyl group and a trifluoromethyl substituent. Its molecular formula is C11H10F3N3O2C_{11}H_{10}F_3N_3O_2 with a molecular weight of approximately 285.22 g/mol.

PropertyValue
IUPAC NameThis compound
CAS Number1795503-18-2
Molecular Weight285.22 g/mol
Molecular FormulaC11H10F3N3O2

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Recent methodologies have emphasized the use of trifluoromethylated reagents to enhance the biological profile of the resulting compounds.

Anticancer Activity

Several studies have reported on the anticancer properties of pyrazolo[1,5-a]pyrimidine derivatives, including this compound. In vitro assays have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines such as PC3 (prostate cancer), K562 (chronic myelogenous leukemia), HeLa (cervical cancer), and A549 (lung cancer) cells. For instance, one study indicated that at a concentration of 5 µg/mL, the compound showed effects comparable to those of established chemotherapeutic agents like doxorubicin .

Enzymatic Inhibition

Research has also highlighted the potential of this compound as an enzyme inhibitor. Pyrazolo[1,5-a]pyrimidines are known to inhibit various kinases and other enzymes involved in cancer progression and inflammation. The specific mechanisms of action for this compound are still under investigation but may involve the modulation of signaling pathways critical for cell proliferation and survival .

Antifungal and Insecticidal Activities

In addition to anticancer properties, this compound has shown promising antifungal and insecticidal activities. In vitro tests demonstrated effective inhibition against fungal strains such as Botrytis cinerea and Sclerotinia sclerotiorum, with inhibition rates exceeding those of traditional fungicides . Furthermore, insecticidal assays revealed significant mortality rates against pests like Spodoptera frugiperda at concentrations around 500 µg/mL .

Case Studies

A series of case studies have been conducted to explore the biological activity of pyrazolo[1,5-a]pyrimidines:

  • Anticancer Efficacy : A study published in MDPI evaluated a range of pyrazolo[1,5-a]pyrimidines for their anticancer properties and found that several derivatives exhibited IC50 values in the low micromolar range against multiple cancer cell lines .
  • Enzyme Inhibition : Another research effort focused on identifying enzyme targets for these compounds, revealing that they can selectively inhibit certain kinases involved in tumor growth .
  • Agricultural Applications : In agricultural research, compounds structurally similar to this compound were tested for their ability to control fungal pathogens in crops, demonstrating potential as novel agrochemicals .

Properties

CAS No.

1018142-86-3

Molecular Formula

C12H10F3N3O2

Molecular Weight

285.22 g/mol

IUPAC Name

methyl 5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate

InChI

InChI=1S/C12H10F3N3O2/c1-20-11(19)7-5-16-18-9(12(13,14)15)4-8(6-2-3-6)17-10(7)18/h4-6H,2-3H2,1H3

InChI Key

JIMOVXDNENYMBP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2N=C(C=C(N2N=C1)C(F)(F)F)C3CC3

Origin of Product

United States

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